molecular formula C17H19N5OS B2534988 (4-(benzo[d]thiazol-2-yl)piperazin-1-yl)(1-ethyl-1H-pyrazol-5-yl)methanone CAS No. 1172471-75-8

(4-(benzo[d]thiazol-2-yl)piperazin-1-yl)(1-ethyl-1H-pyrazol-5-yl)methanone

Cat. No.: B2534988
CAS No.: 1172471-75-8
M. Wt: 341.43
InChI Key: MQPRUPWRALDYJA-UHFFFAOYSA-N
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Description

(4-(benzo[d]thiazol-2-yl)piperazin-1-yl)(1-ethyl-1H-pyrazol-5-yl)methanone is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzo[d]thiazole ring, a piperazine moiety, and a pyrazole ring, making it a versatile molecule for chemical synthesis and research.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(benzo[d]thiazol-2-yl)piperazin-1-yl)(1-ethyl-1H-pyrazol-5-yl)methanone typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the benzo[d]thiazole ring: This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.

    Piperazine attachment: The benzo[d]thiazole intermediate is then reacted with piperazine under appropriate conditions, such as in the presence of a base like potassium carbonate in a polar solvent.

    Pyrazole synthesis: The pyrazole ring is synthesized separately, often starting from hydrazine and an α,β-unsaturated carbonyl compound.

    Final coupling: The pyrazole and benzo[d]thiazole-piperazine intermediates are coupled using a suitable coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(4-(benzo[d]thiazol-2-yl)piperazin-1-yl)(1-ethyl-1H-pyrazol-5-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions on the rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

(4-(benzo[d]thiazol-2-yl)piperazin-1-yl)(1-ethyl-1H-pyrazol-5-yl)methanone has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-tert-Butyl-6-(5-chloro-2H-benzotriazol-2-yl)-4-methylphenol
  • 2-(2H-Benzotriazol-2-yl)-4,6-bis(1-methyl-1-phenylethyl)phenol
  • 2-(2H-Benzotriazol-2-yl)-4-methyl-6-(2-propenyl)phenol

Uniqueness

Compared to similar compounds, (4-(benzo[d]thiazol-2-yl)piperazin-1-yl)(1-ethyl-1H-pyrazol-5-yl)methanone stands out due to its unique combination of structural features, which confer distinct chemical and biological properties

Properties

IUPAC Name

[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-(2-ethylpyrazol-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5OS/c1-2-22-14(7-8-18-22)16(23)20-9-11-21(12-10-20)17-19-13-5-3-4-6-15(13)24-17/h3-8H,2,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQPRUPWRALDYJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC=N1)C(=O)N2CCN(CC2)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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